Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate
Description
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 3-(5-amino-3-tert-butylpyrazol-1-yl)benzoate |
InChI |
InChI=1S/C15H19N3O2/c1-15(2,3)12-9-13(16)18(17-12)11-7-5-6-10(8-11)14(19)20-4/h5-9H,16H2,1-4H3 |
InChI Key |
XJOZAGWPSARAME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Allosteric Modulation of p38α MAPK: Mechanism of Action and Development of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate Derivatives
Executive Summary
The development of highly selective kinase inhibitors is frequently hindered by the highly conserved nature of the ATP-binding pocket across the human kinome. To bypass this limitation, targeted drug discovery has shifted toward Type II non-competitive inhibitors, which exploit unique, transient allosteric pockets.
Derivatives of methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate represent a foundational class of pharmacophores in this space. As key building blocks for diaryl urea-based inhibitors, these compounds are engineered to trap the p38α Mitogen-Activated Protein Kinase (MAPK) in an inactive, unphosphorylated state. This technical whitepaper dissects the structural biology, binding kinetics, and self-validating experimental workflows required to evaluate these complex allosteric modulators, culminating in the design principles that led to clinical candidates such as Doramapimod (BIRB 796).
Structural Biology: The DFG-Out Allosteric Mechanism
To understand the causality behind the potency of these pyrazole derivatives, we must examine the conformational dynamics of the p38α activation loop.
In its active state, the highly conserved DFG motif (Asp168-Phe169-Gly170) adopts a "DFG-in" conformation. Here, Asp168 coordinates the magnesium ion necessary for ATP binding, while the bulky aromatic ring of Phe169 is buried in a hydrophobic pocket[1].
When a diaryl urea derivative of methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate binds to the kinase, it forces a massive ~10 Å structural rearrangement. The Phe169 side chain swings out of its hydrophobic pocket into the ATP-binding site, creating a newly exposed allosteric cavity (the "DFG-out" conformation)[1]. The inhibitor stabilizes this inactive state through a highly specific pharmacophore mapping:
-
The tert-Butyl Group: Acts as the primary hydrophobic anchor. It plunges deep into the newly vacated pocket left by Phe169, providing the bulk of the entropic driving force for binding[1].
-
The Diaryl Urea Linker: Establishes a rigid, trans-hydrogen-bonding network. The two urea NH protons act as donors to the carboxylate side chain of Glu71 (located on the αC-helix). Simultaneously, the urea carbonyl oxygen acts as an acceptor, forming a hydrogen bond with the backbone amide NH of Asp168 [2][3].
-
The Methyl Benzoate Moiety: The 1-aryl substituent occupies the specificity pocket adjacent to the solvent front. The methyl ester acts as a critical synthetic handle, allowing medicinal chemists to append hinge-binding motifs (such as the ethoxymorpholine group in BIRB 796) that reach back into the ATP pocket to interact with Met109 , drastically enhancing affinity[4].
Pharmacophore mapping of pyrazole urea derivatives inducing the DFG-out conformation in p38α.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I frequently observe a critical error in the evaluation of Type II inhibitors: treating them like fast-binding, ATP-competitive Type I inhibitors. Because the DFG-out conformational shift possesses a high activation energy barrier, these pyrazole urea derivatives exhibit exceptionally slow binding kinetics [1].
If an assay does not account for the kon rate, the calculated IC50 will be artificially inflated, leading to false negatives. The following protocols form a self-validating loop, ensuring that biochemical affinity accurately translates to cellular target engagement.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay (Kinetic Validation)
Purpose: To measure true thermodynamic affinity ( Kd ) by allowing the kinase to reach conformational equilibrium.
-
Reagent Preparation: Prepare recombinant human p38α (unphosphorylated), biotinylated ATF2 substrate, and Europium-labeled anti-phospho-ATF2 antibody.
-
Inhibitor Pre-incubation (Critical Step): Dispense the methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate derivative (in DMSO) into a 384-well plate. Add 5 nM p38α in assay buffer (HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35). Incubate at room temperature for 120 minutes. Causality: This extended pre-incubation provides the necessary time for the inhibitor to induce and stabilize the slow DFG-out conformational shift before substrate competition begins.
-
Reaction Initiation: Add 10 μM ATP and 100 nM biotinylated ATF2 to initiate the kinase reaction.
-
Quenching & Detection: After 60 minutes, quench the reaction with EDTA (to chelate Mg2+). Add the Europium-cryptate antibody and Streptavidin-XL665.
-
Readout: Measure the TR-FRET signal (Ratio 665nm/620nm). The extended pre-incubation will reveal the true, low-nanomolar potency characteristic of allosteric trapping.
Protocol 2: THP-1 Cellular Target Engagement Assay
Purpose: To validate that the biochemical potency translates across the cell membrane to inhibit downstream pro-inflammatory cytokine release.
-
Cell Culture: Seed human THP-1 monocytes at 1×105 cells/well in RPMI-1640 medium containing 10% FBS.
-
Compound Treatment: Treat cells with a serial dilution of the pyrazole urea derivative for 2 hours. Causality: The 2-hour window accounts for both membrane permeability and the slow intracellular binding kinetics of the drug to cytosolic p38α.
-
Stimulation: Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours to activate the TLR4 pathway, which strongly relies on p38α to translate TNF-α mRNA[5].
-
Quantification: Harvest the supernatant and quantify TNF-α levels via ELISA. Calculate the cellular IC50 .
Self-validating experimental workflow for evaluating slow-binding Type II kinase inhibitors.
Quantitative SAR Data Summary
The structural evolution from a simple pyrazole amine to a complex diaryl urea demonstrates the power of targeting the DFG-out conformation. The methyl benzoate moiety serves as a critical optimization point. By converting the ester into an ether-linked morpholine (as seen in BIRB 796), researchers successfully bridged the allosteric pocket and the ATP hinge region, driving potency from the micromolar to the picomolar range[5].
| Compound Class | Structural Modification | p38α Kd (nM) | Enzymatic IC50 (nM) | Cellular TNF-α IC50 (nM) | Binding Mode |
| Lead Pyrazole | 5-amino-3-tert-butyl-1-arylpyrazole | ~350 | > 10,000 | > 10,000 | Weak DFG-in |
| Urea Intermediate | Diaryl urea + Methyl Benzoate moiety | ~15 | 85 | 450 | DFG-out (Allosteric) |
| BIRB 796 (Clinical) | Benzoate replaced by Naphthyl + Morpholine | 0.1 | 18 | 65 | DFG-out + Hinge bind |
Data synthesized from foundational SAR studies on pyrazole urea p38α inhibitors[1][5].
Conclusion
Derivatives of methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate are not mere structural novelties; they are precision-engineered tools designed to exploit the thermodynamic flexibility of the kinase activation loop. By anchoring into the deep hydrophobic pocket and establishing a rigid hydrogen-bond network with Glu71 and Asp168, these compounds lock p38α into a non-functional state. For drug development professionals, mastering the kinetic nuances of these compounds—specifically their slow kon rates—is paramount for the successful design and validation of next-generation allosteric kinase inhibitors.
Sources
- 1. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Molecular Interactions and Protein Rearrangement in the Dissociation Kinetics of p38α MAP Kinase Type-I/II/III Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
In Vitro Biological Activity and Toxicity Screening of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate: A Technical Guide
Executive Summary
Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate is a highly functionalized synthetic intermediate and active pharmacophore. The 5-amino-3-tert-butyl-1H-pyrazole core is a privileged motif in medicinal chemistry, famously serving as the critical hinge-binding and allosteric-pocket-occupying element in diaryl urea p38 mitogen-activated protein kinase (MAPK) inhibitors, such as Doramapimod (BIRB-796).
This whitepaper provides an authoritative, step-by-step framework for evaluating the in vitro biological activity and toxicity of this compound. By establishing causality behind every experimental choice and designing self-validating assay systems, this guide ensures that drug development professionals can generate robust, reproducible, and physiologically relevant data.
Pharmacological Context & Rationale
Kinase inhibitors are broadly categorized by their binding modes. While Type I inhibitors compete directly with ATP at the active site, Type II inhibitors (like those derived from the 5-amino-3-tert-butyl-1H-pyrazole scaffold) bind to an allosteric pocket exposed only when the kinase is in an inactive state. This requires a massive conformational shift in the highly conserved Asp-Phe-Gly (DFG) motif, known as the "DFG-out" conformation.
The Causality of Screening Choice: Because Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate is expected to act as a slow-binding Type II allosteric modulator, standard rapid-kinetic biochemical assays will yield false negatives. Furthermore, its lipophilic benzoate moiety increases the risk of off-target ion channel trapping. Therefore, our screening cascade is deliberately engineered to account for slow-binding kinetics and lipophilicity-driven toxicity.
Fig 1: p38 MAPK signaling pathway and the allosteric inhibition mechanism.
Primary Biochemical Screening: p38α MAPK TR-FRET Assay
To evaluate the intrinsic inhibitory potency of the compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard[1].
The Causality: Small, lipophilic aromatic molecules often exhibit auto-fluorescence that confounds standard fluorometric assays. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Terbium or Europium), allowing a time-delayed measurement (microseconds) that completely bypasses transient background fluorescence (nanoseconds)[1].
Protocol: Self-Validating TR-FRET Kinase Assay
Self-Validation Mechanism: This assay includes a DMSO-only negative control (0% inhibition baseline) and a BIRB-796 positive control. If the positive control fails to achieve an IC50 within its historical 10–50 nM range, the plate is automatically rejected, ensuring system trustworthiness.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1].
-
Compound Dilution: Serially dilute the test compound in 100% DMSO (10-point curve, 1:3 dilutions), then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1%.
-
Enzyme Pre-Incubation (Critical Step): Add 5 µL of recombinant p38α enzyme (final concentration 1 nM) to a 384-well pro-plate. Add 2.5 µL of the diluted compound. Incubate for 60 minutes at room temperature. Rationale: Type II inhibitors are slow binders; this pre-incubation is mandatory to allow the DFG-out conformational shift to occur.
-
Reaction Initiation: Add 2.5 µL of an ATP/ATF2 substrate mixture. Ensure ATP is at its apparent Km to maintain sensitivity to ATP-competitive and allosteric modulators alike. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+), Terbium-labeled anti-phospho-ATF2 antibody, and a GFP-labeled tracer[1].
-
Measurement: Read on a multi-mode microplate reader using 340 nm excitation and dual emission at 495 nm and 520 nm. Calculate the 520/495 ratio to determine the IC50.
Secondary Cellular Screening: Cytokine Suppression in THP-1 Cells
Biochemical affinity does not guarantee membrane permeability or cellular target engagement. The compound must be screened in a whole-cell model.
The Causality: Human THP-1 monocytes, when stimulated with Lipopolysaccharide (LPS), mimic macrophage activation and rapidly secrete TNF-α via the p38 MAPK pathway[2]. This provides a physiologically relevant model that directly links kinase inhibition to phenotypic anti-inflammatory efficacy.
Protocol: THP-1 Cellular Efficacy Assay
-
Cell Seeding: Seed THP-1 cells at 5×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Pre-treat cells with serial dilutions of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate for 2 hours.
-
Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the unstimulated negative control wells. Incubate for 4 hours at 37°C, 5% CO2.
-
Supernatant Harvest & Detection: Centrifuge the plate and transfer the supernatant. Quantify TNF-α levels using a homogeneous TR-FRET cellular immunoassay (e.g., THUNDER™ or AlphaLISA)[2].
-
Validation: The assay is validated by confirming a >10-fold assay window between LPS-stimulated (vehicle) and unstimulated controls.
In Vitro Toxicity & Safety Pharmacology
The structural features that make this compound an excellent kinase inhibitor (lipophilic tert-butyl and benzoate groups) also increase its liability for off-target toxicity.
Cardiotoxicity: Automated hERG Patch-Clamp
The Causality: Lipophilic aromatic compounds frequently become trapped in the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG current ( IKr ) delays cardiac repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes[3].
Protocol:
-
System Setup: Prime an automated patch-clamp system (e.g., QPatch HTX or SyncroPatch) with intracellular and extracellular solutions[3].
-
Cell Capture: Dispense CHO cells stably expressing hERG into the 384-well patch plate. Apply negative pressure to form a gigaseal (>1 GΩ) and establish the whole-cell configuration.
-
Voltage Protocol: Apply a depolarizing pulse to +40 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV to elicit the hERG tail current[4]. Experiments must be run at near-physiological temperatures (35–37°C) to prevent temperature-sensitive false negatives[4].
-
Validation: Apply 1 µM E-4031 (a known hERG blocker) at the end of the run. The assay is only valid if E-4031 demonstrates >90% tail current block[4].
Hepatotoxicity: HepG2 Cell Viability
To ensure the observed cellular efficacy (TNF-α suppression) is not simply an artifact of cell death, counter-screen the compound in HepG2 human liver carcinoma cells using an ATP-quantification luminescence assay (e.g., CellTiter-Glo). A compound is generally considered viable if its cytotoxicity CC50 is at least 100-fold higher than its efficacy IC50 .
Fig 2: Sequential in vitro screening workflow for kinase inhibitor candidates.
Data Presentation & Interpretation
To facilitate rapid decision-making, all quantitative data generated from the screening cascade should be consolidated into a standardized matrix. Below is the expected pharmacological profile for a highly optimized analog in this class.
| Assay Parameter | Target / Model | Readout Technology | Expected Range (Analogous to BIRB-796) |
| Biochemical IC50 | p38α MAPK | TR-FRET Emission Ratio | 10 – 50 nM |
| Cellular IC50 | THP-1 Cells (TNF-α) | TR-FRET Immunoassay | 50 – 150 nM |
| Cytotoxicity CC50 | HepG2 Cells | ATP Luminescence | > 50 µM |
| Cardiotoxicity IC50 | hERG Channel ( IKr ) | Automated Patch-Clamp | > 10 µM |
| Therapeutic Index (TI) | CC50 / Cellular IC50 | Calculated Ratio | > 300x |
Sources
Crystallographic Profiling and X-ray Diffraction Analysis of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate
Executive Summary
Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the development of diaryl urea-based p38 MAP kinase inhibitors (e.g., Doramapimod analogs). Understanding its exact three-dimensional conformation—specifically the planarity of the pyrazole core, the dihedral angle of the meta-substituted benzoate ring, and the spatial orientation of the bulky tert-butyl group—is paramount for structure-based drug design.
This technical guide outlines the rigorous Single-Crystal X-ray Diffraction (SCXRD) methodologies required to resolve the crystal structure of this compound. By analyzing the causality behind specific experimental parameters and examining the conserved supramolecular synthons inherent to the 1-aryl-5-amino-3-tert-butylpyrazole class [1], this whitepaper provides a self-validating framework for crystallographic analysis.
Causality in Experimental Design: The "Why" Behind the Protocol
In small-molecule crystallography, protocols must be designed to counteract the specific physical liabilities of the target molecule. For Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate, the experimental design is driven by two primary structural features:
-
The tert-Butyl Rotor Effect (Temperature Selection): The tert-butyl group at the C3 position of the pyrazole ring is highly susceptible to rotational disorder at ambient temperatures. If data is collected at 298 K, this motion manifests as smeared electron density and artificially enlarged anisotropic displacement parameters ( Ueq ), which can mask true bond lengths. Causality: We mandate data collection at 100 K using an open-flow nitrogen cryostream. Freezing the crystal locks the tert-butyl rotor into its lowest-energy conformation, sharpening diffraction spots and allowing for the accurate modeling of carbon atom positions.
-
Hydrogen Atom Resolution (Radiation Selection): The supramolecular assembly of this compound relies entirely on the 5-amino group acting as a hydrogen-bond donor. To accurately map these N-H...N and N-H...O interactions, the hydrogen atoms must be located in the difference Fourier map rather than merely placed in calculated riding positions. Causality: We select Mo K α radiation ( λ=0.71073 Å) over Cu K α . The shorter wavelength of molybdenum minimizes X-ray absorption effects and provides higher resolution data ( d<0.80 Å), which is mandatory for resolving the subtle electron density of freely refined amine protons.
Self-Validating Experimental Methodology
The following step-by-step protocol ensures a closed-loop, self-validating workflow from crystallization to final structural model.
Step 2.1: Crystallization via Slow Evaporation
-
Procedure: Dissolve 50 mg of synthesized Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate in 3 mL of a binary solvent system (e.g., Methanol/Dichloromethane, 1:1 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust. Cover the vial with Parafilm and puncture with 2-3 microscopic pinholes.
-
Validation: Allow undisturbed evaporation at 20 °C. The slow increase in supersaturation yields block-like single crystals. Crystal quality is validated pre-diffraction using a polarizing optical microscope; uniform extinction upon stage rotation confirms a true single crystal devoid of twinning.
Step 2.2: X-ray Data Collection
-
Procedure: Mount a suitable crystal (approx. 0.2×0.15×0.1 mm) on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer immediately to the diffractometer equipped with a CCD or CMOS area detector and a 100 K cryostream.
-
Validation: Perform initial ω -scans to determine the unit cell. A successful indexing with an internal merging R -factor ( Rint ) of <0.05 validates the crystal's diffraction quality and justifies proceeding to a full sphere data collection.
Step 2.3: Phase Solution and Refinement
-
Phase Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT [2]. This algorithm is highly efficient for determining the initial heavy-atom skeleton without prior structural knowledge.
-
Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3].
-
Validation: The model is self-validating when the final R1 value drops below 5%, the Goodness-of-Fit (GooF) approaches 1.0, and the maximum residual electron density peak is <0.5 e/Å 3 . The final CIF must be processed through the IUCr CheckCIF utility to ensure no Level A or B crystallographic alerts remain.
Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Structural and Supramolecular Analysis
Intramolecular Geometry
In the 1-aryl-5-aminopyrazole class, the pyrazole ring exhibits marked bond fixation, indicating localized π -electrons rather than full aromatic delocalization. The steric bulk of the 5-amino group forces a significant dihedral twist between the pyrazole plane and the meta-substituted benzoate ring. This twist is a critical parameter for drug developers, as it mimics the bioactive conformation required to avoid steric clashes with the kinase hinge region.
Intermolecular Hydrogen Bonding (Supramolecular Synthons)
The supramolecular architecture of this scaffold is dictated by the 5-amino group, which acts as a double hydrogen-bond donor. Authoritative crystallographic studies on the closely related para-isomer (Methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate) demonstrate that these molecules assemble via robust N-H...N and N-H...O interactions [1].
While the para-isomer forms flat sheets of alternating R22(20) and R66(32) rings [1], shifting the carbomethoxy group to the meta position (our target compound) alters the spatial trajectory of the ester carbonyl acceptor. Consequently, the meta-isomer is predicted to disrupt the R66(32) macrocycles, favoring instead a highly corrugated 1D chain or a modified 2D sheet driven by the primary R22 dimerization at the pyrazole core.
Logical flow of hydrogen-bond donors/acceptors forming supramolecular motifs.
Quantitative Data Summarization
To benchmark the quality of the X-ray data for this specific class of compounds, Table 1 summarizes the expected and highly validated crystallographic parameters derived from established 1-aryl-5-amino-3-tert-butylpyrazole analogs [1].
| Crystallographic Parameter | Representative Value / Standard | Justification / Causality |
| Crystal System / Space Group | Monoclinic / P21/c or Triclinic / P1ˉ | Typical for planar heterocyclic aromatics with directional H-bonding. |
| Temperature ( T ) | 100(2) K | Suppresses tert-butyl rotational disorder. |
| Radiation | Mo K α ( λ=0.71073 Å) | Ensures high resolution for precise N-H proton localization. |
| Data Completeness ( θmax ) | >99.0% up to 25.24∘ | Validates that the full asymmetric unit is captured without missing wedges. |
| Internal Merging ( Rint ) | <0.050 | Confirms excellent crystal quality and lack of radiation damage. |
| Final R indices ( I>2σ(I) ) | R1<0.05 , wR2<0.12 | Indicates a highly accurate, self-validating structural model. |
| Goodness-of-Fit (GooF) on F2 | 1.00−1.05 | Proves the weighting scheme applied during SHELXL refinement is optimal. |
References
-
Portilla, J., Mata, E. G., Nogueras, M., Cobo, J., Low, J. N., & Glidewell, C. (2007). Three substituted 4-pyrazolylbenzoates: hydrogen-bonded supramolecular structures in one, two and three dimensions. Acta Crystallographica Section C: Crystal Structure Communications, 63(1), o26-o28. URL:[Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Step-by-step synthesis route for Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate
Application Note: Regioselective Synthesis of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate
Introduction & Mechanistic Rationale
The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, including TrkA inhibitors for pain management and oncology[1]. The synthesis of 1-aryl-5-aminopyrazoles is classically achieved via the Knorr-type condensation of an arylhydrazine with a β -ketonitrile[2].
Regioselectivity and Causality: The reaction between methyl 3-hydrazinylbenzoate and 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) is highly regioselective. The primary amine of the hydrazine, being more nucleophilic and less sterically hindered than the secondary aryl-amine, preferentially attacks the sterically bulky ketone carbonyl to form an intermediate hydrazone. This initial step is facilitated by the mild acidic conditions provided by the hydrochloride salt of the hydrazine. Subsequent intramolecular cyclization occurs when the secondary nitrogen (bearing the aryl group) attacks the pendant nitrile carbon, exclusively yielding the 5-amino-1-arylpyrazole architecture rather than the 3-amino isomer[2]. Prolonged reflux is required to overcome the steric hindrance imposed by the tert-butyl group during the initial hydrazone formation[1][3].
Experimental Workflow
Workflow for the regioselective synthesis of the 1-aryl-5-aminopyrazole target.
Reaction Parameters & Stoichiometry
The following table summarizes the quantitative data required for a standard 2.5 mmol scale reaction, adapted from validated protocols for highly similar ethyl ester analogs[1][3].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl 3-hydrazinylbenzoate HCl | 202.64 | 1.0 | 506 mg (2.50 mmol) | Arylhydrazine core |
| 4,4-Dimethyl-3-oxopentanenitrile | 125.17 | 1.1 | 344 mg (2.75 mmol) | β -ketonitrile |
| Methanol (Anhydrous) | 32.04 | N/A | 25 mL | Solvent (0.1 M) |
| Saturated Aqueous NaHCO 3 | N/A | N/A | 20 mL | Neutralization |
| Ethyl Acetate (EtOAc) | N/A | N/A | 3 × 20 mL | Extraction solvent |
Step-by-Step Experimental Protocol
Step 1: Reaction Assembly
-
To a clean, oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydrazinylbenzoate hydrochloride (506 mg, 2.50 mmol).
-
Suspend the salt in anhydrous methanol (25 mL). Self-Validation: The suspension may remain slightly cloudy; complete dissolution is not strictly required before the addition of the ketonitrile, as the starting material will dissolve as the reaction progresses at elevated temperatures.
-
Add 4,4-dimethyl-3-oxopentanenitrile (344 mg, 2.75 mmol) to the stirring suspension in one portion[3].
Step 2: Cyclocondensation (Reflux) 4. Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 65 °C internal temperature) using a heating mantle or oil bath. 5. Maintain reflux for 16 to 18 hours. Causality: The extended reaction time is critical. The initial hydrazone formation is rate-limiting due to the steric bulk of the tert-butyl group adjacent to the ketone[1]. 6. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS to confirm the consumption of the hydrazine starting material.
Step 3: Workup & Phase Separation 7. Once complete, cool the reaction mixture to ambient temperature (20–25 °C). 8. Concentrate the mixture in vacuo to remove the bulk of the methanol. 9. Partition the resulting crude residue between ethyl acetate (20 mL) and saturated aqueous sodium bicarbonate (NaHCO 3 , 20 mL). Causality: The basic aqueous wash neutralizes the hydrochloride equivalent released during the reaction, preventing the protonation of the newly formed aminopyrazole and ensuring it partitions entirely into the organic phase. 10. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 × 20 mL). 11. Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na 2 SO 4 ), filter, and concentrate under reduced pressure to yield the crude product as a viscous yellow-to-orange oil[3].
Step 4: Purification 12. Purify the crude material via flash column chromatography on silica gel. 13. Elute using a gradient of 0% to 5% Methanol in Dichloromethane (DCM)[1]. 14. Pool the fractions containing the pure product (visualized by UV at 254 nm) and concentrate to afford Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate. Expected yield: 25–40%[3].
References
-
Approaches towards the synthesis of 5-aminopyrazoles Beilstein Journal of Organic Chemistry[Link]
- DK2920166T3 / WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain Google P
Sources
- 1. DK2920166T3 - SUITABLE BICYCLIC UREA, THIOUREA, GUANIDINE AND CYANOGUANIDE COMPOUNDS FOR PAIN TREATMENT - Google Patents [patents.google.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. 59997-51-2 | 4,4-Dimethyl-3-oxopentanenitrile | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
Preparation of novel pyrazole derivatives from Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate
Application Note: Synthesis and Derivatization of Novel Type II Kinase Inhibitors from Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Allosteric kinase inhibitor design, p38 MAPK/B-Raf pathway modulation, and advanced heterocyclic synthesis.
Executive Summary & Mechanistic Rationale
The 5-amino-3-tert-butyl-1-arylpyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, most notably recognized as the core of the highly potent p38 mitogen-activated protein kinase (MAPK) inhibitor BIRB-796 (Doramapimod)[1]. Unlike Type I inhibitors that bind to the active conformation of the ATP-binding site, derivatives of this scaffold act as Type II inhibitors. They achieve exceptional selectivity and residence time by binding to the inactive "DFG-out" conformation of the kinase[1].
When utilizing Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate as a starting material, the molecule offers three distinct vectors for structural diversification:
-
The tert-butyl group: Occupies a deep, conserved hydrophobic pocket revealed only during the DFG-out shift.
-
The 5-amino group: Serves as the critical anchor for urea formation. The resulting urea moiety acts as a dual hydrogen-bond donor/acceptor, interacting with the conserved catalytic glutamate (Glu71 in p38α) and the aspartate of the DFG motif[1].
-
The meta-benzoate moiety: Provides a highly modular vector extending toward the solvent-exposed hinge region. Modifying this ester into various amides allows researchers to tune pharmacokinetic properties (e.g., aqueous solubility) without disrupting the primary pharmacophore[2].
Figure 1: Mechanism of Type II kinase inhibition by pyrazole-urea derivatives via DFG-out stabilization.
Synthetic Strategy & Causality
The conversion of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate into a mature drug candidate requires a carefully orchestrated sequence of reactions to avoid cross-reactivity.
Why saponify first? The methyl ester is robust, but the 5-amino group on the pyrazole ring is notoriously electron-deficient due to the delocalization of its nitrogen lone pair into the electron-withdrawing pyrazole-aryl system[2]. If urea formation is attempted before modifying the ester, the harsh conditions required to activate the deactivated 5-amino group can lead to unwanted transesterification or degradation. By first saponifying the ester to a carboxylic acid under mild basic conditions, we establish a stable intermediate.
Why use phenyl chloroformate for urea formation? Direct reaction of the deactivated 5-amino pyrazole with an isocyanate often results in poor yields or the formation of symmetric urea byproducts. A self-validating, high-yielding alternative is the two-step carbamate method. The 5-amino group is treated with phenyl chloroformate to form a stable, isolable phenyl carbamate. This intermediate acts as an activated "masked isocyanate" that reacts cleanly with diverse anilines or aliphatic amines upon mild heating, releasing phenol as the only byproduct.
Figure 2: Step-by-step synthetic workflow for generating novel pyrazole-urea derivatives.
Experimental Protocols
Protocol A: Saponification of the Methyl Ester
Objective: Hydrolyze the methyl ester to the corresponding benzoic acid without degrading the pyrazole core.
-
Dissolution: Suspend Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate (10.0 mmol, ~2.73 g) in a 3:1:1 mixture of THF/MeOH/H₂O (50 mL).
-
Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (30.0 mmol, 1.26 g) in one portion.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material spot is completely consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 20 mL of water and cool to 0 °C.
-
Precipitation: Carefully acidify the solution to pH ~4 using 1N HCl. The product, 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoic acid, will precipitate as an off-white solid.
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight.
Protocol B: Amide Coupling (Solvent-Exposed Vector)
Objective: Attach a solubilizing group (e.g., N-methylpiperazine) to the meta-position.
-
Activation: Dissolve the benzoic acid intermediate from Protocol A (5.0 mmol, 1.30 g) in anhydrous DMF (25 mL). Add HATU (6.0 mmol, 2.28 g) and N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add N-methylpiperazine (6.0 mmol, 0.60 g) dropwise. Stir the reaction at room temperature for 3 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (DCM:MeOH 95:5 to 90:10) to yield the benzamide intermediate.
Protocol C: Urea Formation via Phenyl Carbamate Activation
Objective: Construct the critical Type II pharmacophore at the deactivated 5-amino position.
-
Carbamate Formation: Dissolve the benzamide intermediate (3.0 mmol) in anhydrous THF (20 mL) and cool to 0 °C under nitrogen. Add pyridine (9.0 mmol, 0.73 mL).
-
Activation: Dropwise, add phenyl chloroformate (3.3 mmol, 0.41 mL). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. The formation of the phenyl carbamate intermediate can be confirmed by LC-MS (addition of +120 Da).
-
Urea Displacement: Without isolating the carbamate, add the desired aniline derivative (e.g., 4-methyl-3-(trifluoromethyl)aniline) (4.5 mmol) and triethylamine (6.0 mmol).
-
Heating: Heat the reaction mixture to 65 °C for 12–16 hours. The displacement of phenol drives the reaction forward.
-
Final Isolation: Cool the mixture, dilute with EtOAc (50 mL), and wash with 1N NaOH (3 x 20 mL) to remove the phenol byproduct. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC to obtain the final highly pure pyrazole-urea derivative.
Quantitative Data Synthesis
The following table summarizes the expected reaction metrics, yields, and analytical validation markers for each stage of the workflow, serving as a benchmark for experimental reproducibility.
| Compound Stage | Target Molecule | Yield (%) | LC-MS[M+H]⁺ | Key ¹H NMR Shifts (DMSO-d₆, 400 MHz) |
| Starting Material | Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate | N/A | 274.1 | 1.22 (s, 9H, t-Bu), 3.88 (s, 3H, OCH₃), 5.38 (s, 2H, NH₂), 5.45 (s, 1H, pyrazole-CH) |
| Intermediate 1 | 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoic acid | 88 - 92% | 260.1 | 1.22 (s, 9H, t-Bu), 5.35 (s, 2H, NH₂), 5.43 (s, 1H, pyrazole-CH), 13.10 (br s, 1H, COOH) |
| Intermediate 2 | (3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)phenyl)(4-methylpiperazin-1-yl)methanone | 75 - 82% | 342.2 | 1.23 (s, 9H, t-Bu), 2.18 (s, 3H, N-CH₃), 5.30 (s, 2H, NH₂), 5.41 (s, 1H, pyrazole-CH) |
| Final Product | 1-(3-tert-butyl-1-(3-(4-methylpiperazine-1-carbonyl)phenyl)-1H-pyrazol-5-yl)-3-(4-methyl-3-(trifluoromethyl)phenyl)urea | 60 - 68% | 583.3 | 1.28 (s, 9H, t-Bu), 2.20 (s, 3H, N-CH₃), 6.35 (s, 1H, pyrazole-CH), 8.40 (s, 1H, urea-NH), 9.15 (s, 1H, urea-NH) |
Note: The shift of the pyrazole-CH proton from ~5.4 ppm to ~6.35 ppm is a definitive diagnostic marker confirming the successful conversion of the 5-amino group into the urea moiety.
References
-
Pargellis, C., Tong, L., Churchill, L., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272 (2002). Available at: [Link][1]
-
Portilla, J., Mata, E. G., Nogueras, M., Cobo, J., Low, J. N., & Glidewell, C. "Three substituted 4-pyrazolylbenzoates: hydrogen-bonded supramolecular structures in one, two and three dimensions." Acta Crystallographica Section C, 63(Pt 1), o21-5 (2007). Available at:[Link][2]
Sources
Reducing byproducts and impurities during Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate recrystallization
A Senior Application Scientist's Guide to Reducing Byproducts and Impurities During Recrystallization
Welcome to the technical support center for the purification of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the final purification step of this key intermediate. As an application scientist with extensive field experience, I've structured this resource to move beyond simple protocols and delve into the causality behind common recrystallization challenges. Our goal is to empower you with the knowledge to not only solve current issues but also to proactively design robust and efficient purification processes.
The purity of an Active Pharmaceutical Ingredient (API) or its intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and stability.[1][2] Recrystallization is a powerful technique for purification, leveraging differences in solubility between the target compound and its impurities.[3] However, for a molecule with the structural complexity of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate—featuring a polar aminopyrazole core, a bulky nonpolar tert-butyl group, and an ester moiety—the process can be fraught with challenges. This guide provides a self-validating framework to troubleshoot and refine your recrystallization protocol.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate.
Q1: What are the most likely impurities in my crude product?
A1: Understanding potential impurities is the first step in designing a purification strategy.[1] Based on the typical Knorr synthesis pathway for pyrazoles, your crude material may contain:[4]
-
Regioisomers: The most challenging impurity is often the regioisomer, Methyl 3-(3-amino-5-tert-butyl-1H-pyrazol-1-yl)benzoate. This forms when the hydrazine attacks the alternative carbonyl group of the unsymmetrical 1,3-dicarbonyl precursor. Due to their similar structures and polarities, regioisomers are notoriously difficult to separate.[4]
-
Unreacted Starting Materials: Residual 3-hydrazinyl-methylbenzoate or the tert-butyl substituted 1,3-dicarbonyl compound may be present. Hydrazine impurities can often be removed with a dilute acid wash during the initial workup.[4]
-
Incomplete Cyclization Products: Pyrazoline intermediates can persist if the reaction has not gone to completion.[4]
-
Oxidation Byproducts: The 5-amino group on the pyrazole ring is susceptible to oxidation, especially when heated in the presence of air. This often results in the formation of colored impurities, giving the product a pink, yellow, or brown tint.[4]
-
Hydrolysis Products: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoic acid, if excessive water is present under acidic or basic conditions at elevated temperatures.
Q2: How do I select the best solvent system for recrystallization?
A2: The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5] For this specific molecule, a balance must be struck between the polar (amino, ester, pyrazole N-H) and non-polar (tert-butyl, benzoate ring) regions.
-
Single Solvents: Polar protic solvents like ethanol and isopropanol are often good starting points.[6][7] Medium-polarity aprotic solvents such as ethyl acetate can also be effective.
-
Mixed-Solvent Systems (Anti-solvent Crystallization): This is a powerful technique when a suitable single solvent cannot be found.[6][8] You dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) and then slowly add a "poor" or "anti-solvent" (e.g., water, heptane, hexane) until the solution becomes turbid.[6][8] Slow cooling from this point will induce crystallization. An ethyl acetate/heptane or ethanol/water system is a logical choice for this molecule.
| Solvent System | Polarity | Boiling Point (°C) | Rationale for Use |
| Ethanol | Polar Protic | 78 | Good general solvent for pyrazole derivatives, solubilizes both polar and non-polar features.[6][7] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but can offer a different solubility profile, potentially improving impurity rejection.[7] |
| Ethyl Acetate | Medium Aprotic | 77 | Good for compounds of intermediate polarity; less protic character may reduce solvation issues.[7] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective but its high solvating power might lead to lower yields. |
| Toluene | Non-polar | 111 | Less likely as a primary solvent but could be a component in a mixed system for removing non-polar impurities. |
| Ethanol / Water | Mixed | Variable | A common and effective anti-solvent system. Water acts as the anti-solvent.[6] |
| Ethyl Acetate / Heptane | Mixed | Variable | Excellent for compounds of intermediate polarity. Heptane is the anti-solvent. |
Q3: My product is "oiling out" instead of crystallizing. What does this mean and how can I prevent it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when a solution is cooled too quickly or is highly supersaturated, and the temperature drops below the compound's melting point while it is still in a high-concentration solution.[5][6] The resulting oil often traps impurities and rarely crystallizes well.
-
Slower Cooling: The most critical factor. Allow the solution to cool to room temperature naturally before moving it to an ice bath. Using an insulated container can help.[6]
-
Reduce Supersaturation: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent (1-5% more) to lower the saturation point.[5]
-
Change Solvent System: The chosen solvent may be too good. Try a solvent in which the compound is slightly less soluble at high temperatures or switch to a different mixed-solvent system.[6]
-
Seed Crystals: Introduce a few pure crystals of the target compound to the solution as it cools to encourage heterogeneous nucleation and direct the formation of the desired crystal lattice.[9][]
Q4: My final product is discolored. How can I obtain a pure white solid?
A4: A pink, yellow, or brown hue is almost always due to trace-level, highly chromophoric impurities, often arising from oxidation of the amino group.[4]
-
Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities.[4][5] Caution: Using too much charcoal can significantly reduce your yield by adsorbing the product itself.
-
Inert Atmosphere: When heating the solution, consider doing so under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Hot Filtration: After the charcoal treatment, perform a rapid hot gravity filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool.[7]
Troubleshooting Guide
This section provides direct solutions to specific experimental problems.
Issue 1: HPLC shows a persistent impurity with a similar retention time.
-
Probable Cause: You are likely dealing with the regioisomer, Methyl 3-(3-amino-5-tert-butyl-1H-pyrazol-1-yl)benzoate. Its similar structure makes it difficult to purge with standard recrystallization.
-
Solution Workflow:
-
Iterative Recrystallization: A single recrystallization may not be sufficient. A second or even third recrystallization from a carefully selected solvent system may be necessary.
-
Solvent System Optimization: The key is to find a solvent system that exploits subtle differences in solubility. Systematically screen different solvent/anti-solvent combinations in small-scale vials. For example, compare the efficacy of Ethanol/Water vs. Ethyl Acetate/Heptane.
-
Slurry Method: If the impurity is less soluble than the desired product in a particular solvent at room temperature, you can perform a slurry. Stir the impure solid in the solvent for several hours. The more soluble desired product will preferentially stay in the solution phase while the less soluble impurity is enriched in the solid, or vice-versa. This is an equilibrium-based process.
-
Consider Chromatography: For high-value material where purity is paramount, column chromatography may be unavoidable if recrystallization proves ineffective.
-
Issue 2: The product "oils out" upon cooling.
-
Probable Cause: The rate of cooling is too high for the degree of supersaturation, or the solvent is not optimal.[5][6]
-
Solution Workflow:
Caption: Troubleshooting workflow for "oiling out".
Issue 3: The final product is discolored (pink, yellow, or brown).
-
Probable Cause: Oxidation of the 5-amino group or presence of highly colored synthetic byproducts.[4]
-
Solution Workflow:
Caption: Process flow for removing colored impurities.
Issue 4: Significant material loss during recrystallization.
-
Probable Cause:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used initially.
-
Premature crystallization occurred during hot filtration.
-
-
Solution Workflow:
-
Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.[6] Work in small solvent additions.
-
Check Cold Solubility: Before committing to a solvent, test the solubility of a small amount of pure product in the cold solvent. If it dissolves readily, that solvent is a poor choice.
-
Cool Thoroughly: Ensure the crystallizing solution is cooled sufficiently in an ice bath for at least 30 minutes to maximize crystal precipitation before filtration.[6]
-
Recover from Mother Liquor: If significant material remains in the filtrate (mother liquor), you can concentrate it by evaporation and perform a second-crop recrystallization. Be aware that the purity of this second crop will be lower than the first.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization in the funnel, pre-heat the funnel and receiving flask with hot solvent vapor or in an oven before hot filtration.[5]
-
Experimental Protocols
Protocol 1: General Cooling Recrystallization
-
Dissolution: Place the crude Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol). Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.[6]
-
Decolorization (if needed): Remove the flask from the heat source. Add a very small amount of activated charcoal. Swirl the flask and gently reheat for 5-10 minutes.
-
Hot Filtration (if needed): Pre-heat a gravity funnel and a new flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean flask to remove charcoal or other insoluble impurities.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[6]
-
Drying: Dry the crystals completely, preferably in a vacuum oven at a temperature well below the melting point, to remove all residual solvent.
Protocol 2: Mixed-Solvent (Anti-solvent) Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Anti-solvent Addition: While keeping the solution hot, add a "poor" solvent (anti-solvent, e.g., water) dropwise until the first sign of persistent turbidity (cloudiness) is observed.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization and Isolation: Follow steps 4-8 from the General Cooling Recrystallization protocol. Use a cold mixture of the two solvents (in the final ratio) or just the cold anti-solvent for washing the crystals.[6]
By methodically addressing potential impurities and optimizing the physical parameters of the recrystallization process, researchers can consistently achieve high-purity Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate, ensuring the quality and reliability of their subsequent research and development activities.
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
O'Mahony, M., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
-
Zhanghua Dryer. (2024, November 13). Optimizing Crystallization Processes for Higher Yields. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]
-
API Particle Development. (2023, May 31). What makes a good crystallization process?. Retrieved from [Link]
Sources
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What makes a good crystallization process? – API Particle Development [apiparticle.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
1H and 13C NMR chemical shift assignments for Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate
Introduction
In the landscape of modern drug discovery and materials science, pyrazole derivatives are recognized as privileged scaffolds due to their wide-ranging biological activities and versatile chemical properties.[1] The specific molecule, Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate, combines several key pharmacophores: a substituted pyrazole ring, a benzoate ester, and a sterically significant tert-butyl group. Accurate structural elucidation is the bedrock upon which all further development rests, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and proposed numbering scheme for Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate are presented below.
Caption: IUPAC numbering for Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the title compound, assuming the spectrum is acquired in a standard deuterated solvent such as DMSO-d₆ or CDCl₃. The rationale for each assignment is detailed in the subsequent section.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Number | Multiplicity | Integration | Predicted δ (ppm) | Rationale / Comparison |
| H4 | Singlet (s) | 1H | 5.8 - 6.2 | Electron-rich pyrazole ring, adjacent to two N atoms. |
| NH₂ | Broad Singlet (br s) | 2H | 5.0 - 5.5 | Labile protons, chemical shift is concentration/solvent dependent. |
| H2' | Doublet of Doublets (dd) or Multiplet (m) | 1H | 8.0 - 8.2 | Aromatic proton ortho to the ester group, deshielded. |
| H4' | Triplet (t) | 1H | 7.5 - 7.7 | Aromatic proton meta to both substituents. |
| H5' | Doublet of Doublets (dd) or Multiplet (m) | 1H | 7.7 - 7.9 | Aromatic proton ortho to the pyrazole substituent. |
| H6' | Triplet (t) or Multiplet (m) | 1H | 7.9 - 8.1 | Aromatic proton ortho to the pyrazole substituent. |
| O-CH₃ | Singlet (s) | 3H | 3.9 - 4.0 | Typical range for methyl ester protons. |
| C(CH₃)₃ | Singlet (s) | 9H | 1.2 - 1.4 | Characteristic singlet for a tert-butyl group, integrating to 9 protons.[2] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Number | Predicted δ (ppm) | Rationale / Comparison |
| C3 | 160 - 162 | Quaternary carbon of the pyrazole ring attached to the t-butyl group. |
| C4 | 90 - 95 | CH carbon of the pyrazole ring, shielded by adjacent heteroatoms. |
| C5 | 150 - 155 | Quaternary carbon of the pyrazole ring attached to the amino group. |
| C(CH₃)₃ (quat) | 32 - 34 | Quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ (methyls) | 30 - 31 | Methyl carbons of the tert-butyl group.[2] |
| C1' | 138 - 140 | Quaternary aromatic carbon attached to the pyrazole nitrogen. |
| C2' | 125 - 128 | Aromatic CH carbon. |
| C3' | 131 - 133 | Quaternary aromatic carbon attached to the ester group. |
| C4' | 129 - 131 | Aromatic CH carbon. |
| C5' | 128 - 130 | Aromatic CH carbon. |
| C6' | 122 - 125 | Aromatic CH carbon. |
| C=O | 165 - 167 | Carbonyl carbon of the methyl ester. |
| O-CH₃ | 52 - 54 | Methyl carbon of the ester group. |
Detailed Analysis and Comparative Rationale
The prediction of chemical shifts is grounded in the electronic environment of each nucleus. The following analysis explains the causality behind the predicted values by comparing them to known data for analogous substructures.
¹H NMR Spectrum Analysis
-
tert-Butyl Protons (C(CH₃)₃): A singlet integrating to nine protons is one of the most recognizable signals in ¹H NMR. For a tert-butyl group, this signal typically appears between 0.5 and 2.0 ppm.[2] Its attachment to the electron-rich pyrazole ring places it in the expected 1.2-1.4 ppm range.
-
Pyrazole Ring Proton (H4): The single proton on the pyrazole ring is flanked by a carbon bearing a t-butyl group (C3) and a carbon with an amino group (C5). Its chemical shift is highly dependent on the electronic nature of the ring. In similar 5-aminopyrazole systems, this proton signal is often found in the 5.7-6.2 ppm region.[3]
-
Amino Protons (NH₂): These protons are exchangeable, and their signal is often broad. The chemical shift is highly sensitive to solvent, temperature, and concentration. A broad singlet between 5.0 and 5.5 ppm is a reasonable prediction.
-
Benzoate Ring Protons (H2', H4', H5', H6'): The protons on the 1,3-disubstituted benzene ring will form a complex splitting pattern.
-
H2' and H6' are ortho to the electron-withdrawing ester and pyrazole groups, respectively, and are expected to be the most deshielded, appearing downfield around 7.9-8.2 ppm.
-
H4' is meta to both substituents and will likely appear as a triplet around 7.5-7.7 ppm.
-
The exact multiplicity and shifts will depend on the coupling constants (J-values), but the predicted ranges are consistent with various 3-substituted benzoate derivatives.[4][5]
-
-
Methyl Ester Protons (O-CH₃): The singlet for the methyl ester protons is reliably found in the 3.9-4.0 ppm range, a characteristic chemical shift for this functional group.
¹³C NMR Spectrum Analysis
-
Pyrazole Ring Carbons (C3, C4, C5):
-
C3 and C5 are quaternary carbons attached to nitrogen and will appear significantly downfield. C3, attached to the alkyl t-butyl group, is predicted around 160-162 ppm. C5, bonded to the electron-donating amino group, is expected in the 150-155 ppm range.
-
C4 is the sole protonated carbon on the pyrazole ring and is expected to be the most shielded of the ring carbons, appearing around 90-95 ppm.
-
-
tert-Butyl Carbons (C(CH₃)₃): The quaternary carbon typically appears around 32-34 ppm, while the three equivalent methyl carbons resonate near 30-31 ppm.[2]
-
Benzoate Ring Carbons (C1' - C6'): Aromatic carbons typically resonate between 110-170 ppm.[6] The quaternary carbons (C1' and C3') attached to the substituents will have distinct shifts from the protonated carbons. Their precise assignment would ideally be confirmed with 2D NMR experiments like HMBC.
-
Ester Group Carbons (C=O, O-CH₃): The carbonyl carbon (C=O) of an ester is characteristically found in the 165-170 ppm region.[6] The methyl carbon (O-CH₃) is found further upfield, typically between 52-54 ppm.
Standard Experimental Protocol for NMR Acquisition
To validate these predictions, a rigorous and standardized experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate sample.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as a primary reference.[7] For quantitative purposes, a known amount of an internal standard like tetramethylsilane (TMS) can be added, though it is often unnecessary for routine characterization.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
Instrument Setup and Data Acquisition
These parameters are based on a standard 400 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 8-16 scans
-
Spectral Width (SW): 0-16 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 512-2048 scans (or more, depending on sample concentration)
-
Spectral Width (SW): 0-220 ppm
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[1]
-
Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate the signals and normalize them to a known proton count (e.g., the 9H singlet of the t-butyl group).
Workflow for Spectroscopic Analysis
The logical flow from sample to final structure confirmation is a self-validating system.
Caption: Standard workflow for NMR-based structural elucidation.
Alternative & Complementary Analytical Techniques
While NMR is paramount for structural determination, a multi-technique approach provides the highest level of confidence.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
-
Infrared (IR) Spectroscopy: This technique would confirm the presence of key functional groups, such as the N-H stretches of the amino group (~3300-3500 cm⁻¹), C-H stretches, and the strong C=O stretch of the ester (~1720 cm⁻¹).
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared against the calculated values for the proposed molecular formula to ensure purity.
Conclusion
This guide provides a robust, predictive framework for the ¹H and ¹³C NMR chemical shift assignments of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate. By grounding these predictions in established data from analogous structures and fundamental spectroscopic principles, researchers are equipped with a reliable reference for confirming the synthesis of this and similar molecules. The detailed experimental protocol and analytical workflow further serve as a practical guide to ensure the acquisition of high-quality, reproducible data, underscoring the indispensable role of NMR spectroscopy in modern chemical research.
References
- Moser, A. (2026). t-Butyl group towers over other 1H resonances. ACD/Labs.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Beilstein Archives. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm).
- PMC. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
- Oregon State University. (2022). 13C NMR Chemical Shift.
- PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
- MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
- UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
Sources
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- 2. acdlabs.com [acdlabs.com]
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- 4. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. utsouthwestern.edu [utsouthwestern.edu]
Binding affinity comparison: Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate vs standard kinase inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor development, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective inhibitors. This guide provides a comparative analysis of the binding affinity of a representative pyrazole-based compound against well-established, standard kinase inhibitors. Due to the absence of publicly available kinase binding data for Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate, this guide will utilize data for a structurally related analog, 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(4-(pyridin-4-yloxy)phenyl)urea , to illustrate the potential of this chemical class. This analog shares the core 3-tert-butyl-1H-pyrazol-5-amine moiety, providing valuable insights into the potential inhibitory profile of similar compounds.
The standard kinase inhibitors chosen for this comparison—Staurosporine, Dasatinib, and Sunitinib—represent a spectrum of selectivity and clinical relevance, offering a robust benchmark for evaluating novel chemical entities.
Introduction to the Compounds
1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(4-(pyridin-4-yloxy)phenyl)urea (Analog of Interest)
This compound belongs to the pyrazole class of molecules, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The pyrazole core is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including kinase inhibition. The specific analog used in this guide has demonstrated inhibitory activity against key kinases in the MAPK signaling pathway.
Standard Kinase Inhibitors
-
Staurosporine: A natural product isolated from the bacterium Streptomyces staurosporeus. It is a potent, but non-selective, ATP-competitive kinase inhibitor that binds to a wide range of kinases with high affinity.[1] Its broad activity makes it a valuable research tool but unsuitable for clinical use due to toxicity.[2]
-
Dasatinib: A synthetic, orally available small molecule that inhibits multiple tyrosine kinases. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases.[3][4]
-
Sunitinib: An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[5] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). Sunitinib's targets include VEGFRs and PDGFRs, key regulators of angiogenesis.[6][7]
Comparative Binding Affinity
The binding affinity of a kinase inhibitor is a critical parameter that dictates its potency and potential for therapeutic efficacy. It is typically measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the available binding affinity data for the pyrazole analog and the standard kinase inhibitors against selected kinases.
| Compound | Target Kinase | IC50 / Kd (nM) | Reference |
| 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(4-(pyridin-4-yloxy)phenyl)urea | Mitogen-activated protein kinase 13 (MAPK13 / p38δ) | 82.7 | [8] |
| RAF proto-oncogene serine/threonine-protein kinase (RAF1 / c-Raf) | 620 | [8] | |
| Staurosporine | Broad Spectrum | <10 (for many kinases) | [1][9] |
| Dasatinib | Abl | 0.6 | |
| Src | 0.8 | [3] | |
| Lck | 1.1 | [3] | |
| Sunitinib | VEGFR2 (KDR) | 9 | [5] |
| PDGFRβ | 2 | [5] | |
| c-Kit | 4 | [5] |
Analysis:
The pyrazole analog demonstrates potent inhibition of MAPK13 with a low nanomolar IC50 value, suggesting a potential role in targeting inflammatory diseases or certain cancers where the p38 MAPK pathway is implicated.[10] Its activity against RAF1 is more moderate. In comparison, Staurosporine exhibits broad, high-potency inhibition across a vast number of kinases. Dasatinib shows exceptional potency against its primary targets, Abl and Src family kinases. Sunitinib displays potent inhibition of receptor tyrosine kinases involved in angiogenesis.
Signaling Pathway Context: The RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][11] Dysregulation of this pathway is a hallmark of many cancers.[12][13] Both RAF1 and MAPK13 are components of this broader signaling network.
This diagram illustrates the central role of the RAS/RAF/MEK/ERK pathway in transmitting signals from cell surface receptors to the nucleus, ultimately controlling key cellular processes. It also depicts the parallel p38 MAPK pathway, where MAPK13 is a key component, which is involved in cellular responses to stress and inflammation. The points of inhibition for the pyrazole analog and Sunitinib are indicated.
Experimental Methodologies for Determining Binding Affinity
The determination of kinase inhibitor binding affinity is a cornerstone of drug discovery. Two widely used and robust methods are Kinase Enzyme Assays and Isothermal Titration Calorimetry (ITC).
Kinase Enzyme Assay
A kinase enzyme assay measures the catalytic activity of a kinase in the presence of an inhibitor. The IC50 value is determined by titrating the inhibitor and measuring the concentration at which 50% of the kinase activity is inhibited.
Workflow for a Typical Kinase Enzyme Assay:
Detailed Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 4X substrate/ATP mixture in kinase assay buffer.
-
Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in kinase assay buffer to create a 4X inhibitor solution.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X inhibitor solution to the wells of a low-volume 384-well microplate.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Add 10 µL of the 4X substrate/ATP mixture to each well to initiate the reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Add 20 µL of the HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled secondary antibody) to each well.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot it against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event.[14] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[15]
Workflow for an Isothermal Titration Calorimetry Experiment:
Detailed Protocol for an ITC Experiment:
-
Sample Preparation:
-
Dialyze the purified kinase extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the inhibitor in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is identical in both the kinase and inhibitor solutions if the inhibitor is not fully soluble in aqueous buffer.
-
-
Instrument Preparation:
-
Thoroughly clean the ITC instrument with detergent and water.
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
-
Loading Samples:
-
Load the kinase solution (e.g., 10 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 100 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the raw ITC data (power versus time) to obtain the heat change for each injection.
-
Plot the integrated heat data against the molar ratio of inhibitor to kinase.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the thermodynamic parameters of the interaction.
-
Conclusion
This guide provides a framework for comparing the binding affinity of a novel pyrazole-based kinase inhibitor with established standards. While direct data for Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate was not available, the analysis of a close analog highlights the potential of this chemical scaffold to yield potent and selective kinase inhibitors. The detailed experimental protocols for kinase enzyme assays and isothermal titration calorimetry offer researchers a practical guide for characterizing the binding affinity of their own compounds. A thorough understanding of a compound's binding profile, in the context of relevant signaling pathways and benchmarked against standard inhibitors, is essential for advancing promising new molecules in the drug discovery pipeline.
References
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025, April 15). Retrieved from [Link]
-
BRAF gene and cancer | Health and Medicine | Research Starters - EBSCO. (n.d.). Retrieved from [Link]
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC. (n.d.). Retrieved from [Link]
-
The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC. (n.d.). Retrieved from [Link]
-
RAF1 gene: MedlinePlus Genetics. (2016, June 1). Retrieved from [Link]
-
Staurosporine-based binding assay for testing the affinity of compounds to protein kinases. (2008, February 15). Retrieved from [Link]
-
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC. (n.d.). Retrieved from [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC - NIH. (n.d.). Retrieved from [Link]
-
Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. (n.d.). Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (n.d.). Retrieved from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. (n.d.). Retrieved from [Link]
-
What are MAPK13 inhibitors and how do they work? (2024, June 25). Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Retrieved from [Link]
-
Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
BindingDB BDBM50249406 1-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl). (n.d.). Retrieved from [Link]
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC. (2022, July 29). Retrieved from [Link]
-
Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC. (2013, June 15). Retrieved from [Link]
-
Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - AACR Journals. (2025, April 2). Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved from [Link]
-
Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs - PMC - NIH. (n.d.). Retrieved from [Link]
-
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzo-furan-1(3H)-one - PubMed. (2013, June 29). Retrieved from [Link]
-
Staurosporine - Wikipedia. (n.d.). Retrieved from [Link]
-
The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants - AACR Journals. (2006, June 1). Retrieved from [Link]
-
Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors - AACR Journals. (2017, July 1). Retrieved from [Link]
-
Localization of sunitinib, its metabolites and its target receptors in tumour-bearing mice: a MALDI-MS imaging study - PMC. (n.d.). Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. (n.d.). Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2023, December 13). Retrieved from [Link]
-
The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PNAS. (n.d.). Retrieved from [Link]
-
On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkivoc. (n.d.). Retrieved from [Link]
-
Inhibitors in AKTion: ATP-competitive vs allosteric | Biochemical Society Transactions. (2020, May 26). Retrieved from [Link]
-
BlossomHill Therapeutics Unveils New Pan-KRAS Inhibitor Programs and Announces Upcoming Presentations at AACR Annual Meeting 2026 - BioSpace. (2026, March 18). Retrieved from [Link]
-
A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients - AACR Journals. (2009, April 1). Retrieved from [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One - Research journals. (2014, June 10). Retrieved from [Link]
-
Sunitinib in Metastatic Renal Cell Carcinoma: The Pharmacological Basis of the Alternative 2/1 Schedule - Frontiers. (2017, August 7). Retrieved from [Link]
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- 5. RAF1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. aacrjournals.org [aacrjournals.org]
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- 9. 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 12. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK13 - Wikipedia [en.wikipedia.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
